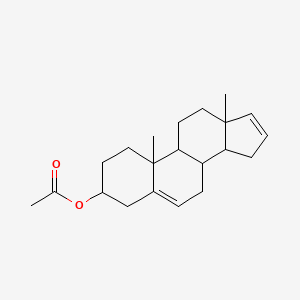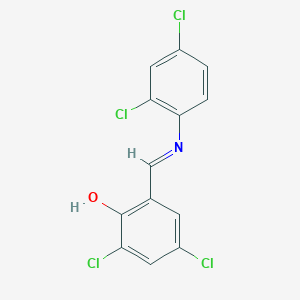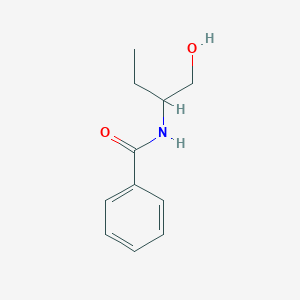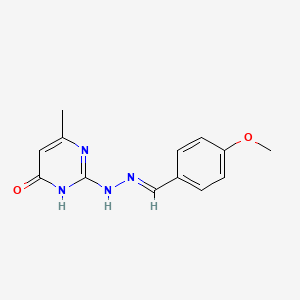
Androsta-5,16-dien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily known for its role as a prodrug of abiraterone, which is used in the treatment of metastatic castration-resistant prostate cancer and metastatic high-risk castration-sensitive prostate cancer . The compound is a potent inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis .
Méthodes De Préparation
The synthesis of androsta-5,16-dien-3-yl acetate involves several steps. One common method includes the acetylation of androsta-5,16-dien-3-ol using acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in toluene . Another method involves the palladium-catalyzed cross-coupling of steroidal 17-enol triflate with a pyridyl-containing nucleophilic coupling partner . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Androsta-5,16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form abiraterone, which is the active form used in medical treatments.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Androsta-5,16-dien-3-yl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of androsta-5,16-dien-3-yl acetate involves its conversion to abiraterone in the body. Abiraterone inhibits the enzyme CYP17A1, which is involved in the production of androgens such as testosterone . By inhibiting this enzyme, the compound reduces androgen levels, which is beneficial in treating prostate cancer .
Comparaison Avec Des Composés Similaires
Androsta-5,16-dien-3-yl acetate is unique due to its potent inhibition of CYP17A1 and its role as a prodrug of abiraterone. Similar compounds include:
17-α-Hydroxy-3,11-dioxo-androsta-1,4-diene-17-beta-carboxylic acid: Another steroidal compound with different functional groups.
Oxandrolone: A synthetic anabolic steroid with a different structure and function.
Galeterone: A compound with a similar mechanism of action but different chemical structure.
These compounds differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in its therapeutic applications.
Propriétés
Numéro CAS |
1236-14-2 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h4,6,10,16-19H,5,7-9,11-13H2,1-3H3 |
Clé InChI |
SGEUQNHSMHUUKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C=CCC4C3CC=C2C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)


![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
